9-Bromo-2-phenyl-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a brominated phenyl group and an isopropyl ether moiety
Preparation Methods
The synthesis of 4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER involves multiple steps. The initial step typically includes the formation of the pyrazolobenzoxazine core, followed by the introduction of the bromine atom and the phenyl group. The final step involves the etherification of the phenyl group with isopropyl alcohol under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other brominated pyrazolobenzoxazines and their derivatives. Compared to these compounds, 4-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL ISOPROPYL ETHER is unique due to its specific structural features, such as the isopropyl ether moiety. This uniqueness may confer specific properties and applications that are not shared by its analogs.
Properties
Molecular Formula |
C25H23BrN2O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
9-bromo-2-phenyl-5-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O2/c1-16(2)29-20-11-8-18(9-12-20)25-28-23(21-14-19(26)10-13-24(21)30-25)15-22(27-28)17-6-4-3-5-7-17/h3-14,16,23,25H,15H2,1-2H3 |
InChI Key |
HEJXLZCSBLFZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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